Pentyl(thiophen-3-ylmethyl)amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17NS |
|---|---|
Molecular Weight |
183.32 g/mol |
IUPAC Name |
N-(thiophen-3-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-2-3-4-6-11-8-10-5-7-12-9-10/h5,7,9,11H,2-4,6,8H2,1H3 |
InChI Key |
AVZXCYQBDXCOIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CSC=C1 |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for Pentyl Thiophen 3 Ylmethyl Amine
Identification of Key Synthetic Bonds and Functional Groups for Retrosynthetic Planning
The structure of Pentyl(thiophen-3-ylmethyl)amine (Figure 1) contains several key features that are central to planning its synthesis. The molecule is characterized by a secondary amine, a flexible pentyl chain, and a thiophene (B33073) ring connected via a methylene (B1212753) bridge.
Figure 1: Structure of this compound
The primary functional group is the secondary amine (-NH-), which is a critical site for disconnection. Additionally, the bonds linking the constituent parts of the molecule are of synthetic importance:
C-N bond: The bond between the thiophen-3-ylmethyl group and the nitrogen atom, and the bond between the pentyl group and the nitrogen atom.
C-C bonds: The bonds within the pentyl chain and the bond connecting the methylene group to the thiophene ring.
The thiophene ring itself represents a stable aromatic heterocycle that can be considered a starting material or synthesized through established methods. youtube.com
Application of Retrosynthetic Functional Group Interconversions (FGIs) for Precursor Identification
Functional group interconversion (FGI) is a powerful strategy in retrosynthesis that allows for the transformation of one functional group into another to facilitate a key disconnection or to utilize more convenient starting materials. solubilityofthings.comlkouniv.ac.infiveable.me For the synthesis of this compound, several FGIs can be envisioned.
One of the most common approaches for amine synthesis is through the reduction of an amide. almerja.comyoutube.com Therefore, the target secondary amine can be retrosynthetically derived from an N-substituted amide. This FGI provides a robust and reliable method for forming the C-N bond.
Another important FGI involves the conversion of a nitro group to an amine. While less direct for a secondary amine, a primary amine precursor could be synthesized via the reduction of a corresponding nitro compound, which could then be further alkylated. solubilityofthings.comyoutube.com
The table below summarizes potential FGIs for the synthesis of this compound:
| Target Functional Group | Precursor Functional Group | Transformation |
| Secondary Amine (-NH-) | Amide (-C(O)N-) | Reduction |
| Secondary Amine (-NH-) | Imine (-C=N-) | Reduction |
| Primary Amine (-NH2) | Nitro (-NO2) | Reduction |
| Primary Amine (-NH2) | Azide (-N3) | Reduction |
Strategic Retrosynthetic Disconnections for the Amine and Thiophene Linkages
Following the identification of key bonds and potential FGIs, the next step is to perform strategic disconnections to break down the target molecule into simpler, readily available starting materials.
Carbon-Nitrogen Bond Disconnections
The most logical and common disconnection strategy for amines involves breaking the carbon-nitrogen bond. youtube.comyoutube.com This approach directly leads to an amine and an electrophilic carbon species, typically an alkyl halide or a carbonyl compound.
Disconnection Strategy 1: Reductive Amination
A powerful one-pot method for forming C-N bonds is reductive amination. youtube.com Disconnecting the C-N bond between the thiophen-3-ylmethyl group and the nitrogen atom leads to pentylamine and thiophene-3-carbaldehyde as precursors. The forward reaction would involve the formation of an intermediate imine, which is then reduced in situ to the target secondary amine.
Figure 2: Retrosynthetic Disconnection via Reductive Amination
Alternatively, disconnecting the other C-N bond suggests thiophen-3-ylmethanamine and pentanal as precursors for a similar reductive amination process.
Disconnection Strategy 2: N-Alkylation
Another fundamental C-N bond disconnection strategy is N-alkylation. youtube.com This involves the reaction of an amine with an alkyl halide. Disconnecting the bond between the nitrogen and the pentyl group suggests thiophen-3-ylmethanamine and a pentyl halide (e.g., 1-bromopentane) as precursors.
Figure 3: Retrosynthetic Disconnection via N-Alkylation
A potential issue with this approach is the possibility of over-alkylation, which can be mitigated by using a large excess of the amine or by employing alternative methods like the Gabriel synthesis for the primary amine precursor. ub.edu
Disconnection Strategy 3: Amide Formation and Reduction
As discussed under FGI, an amide can be a stable and versatile precursor to an amine. youtube.com Disconnecting the C-N bond of the corresponding amide, N-(thiophen-3-ylmethyl)pentanamide, leads to thiophen-3-ylmethanamine and pentanoyl chloride. The subsequent reduction of the amide would yield the target amine.
Figure 4: Retrosynthetic Disconnection via Amide Formation
Carbon-Carbon Bond Disconnections within Alkyl and Thiophene Linkers
While C-N disconnections are generally more straightforward for amines, C-C bond disconnections can offer alternative and sometimes more elegant synthetic routes, particularly for constructing the carbon skeleton. nih.govyoutube.comnih.gov
Disconnection within the Pentyl Group
The pentyl group can be retrosynthetically disconnected using strategies based on organometallic chemistry. For instance, a Grignard reaction could be envisioned. If we consider a precursor where the nitrogen is part of an imine, a Grignard reagent could add to the imine carbon. However, this is often less efficient than reductive amination.
A more strategic C-C disconnection within the pentyl group might be less obvious for this specific target molecule but is a powerful tool in more complex syntheses.
Disconnection of the Thiophene-Methylene Linkage
The bond between the thiophene ring and the methylene group (C-CH2) can also be a site for disconnection. This would lead to a thiophene-based nucleophile or electrophile and a suitable one-carbon synthon. For example, a 3-lithiothiophene could react with formaldehyde, followed by conversion of the resulting alcohol to a halide and subsequent reaction with pentylamine. However, this route is more circuitous than the C-N disconnection strategies.
Mechanistic Elucidation of Synthetic Transformations Involving Pentyl Thiophen 3 Ylmethyl Amine Precursors
Reaction Pathway Elucidation for Key Carbon-Nitrogen Bond Formations
The formation of the C-N bond in pentyl(thiophen-3-ylmethyl)amine is most commonly achieved via a two-step, one-pot reductive amination process. mdpi.compku.edu.cn This reaction is a cornerstone in amine synthesis due to its efficiency and the ready availability of aldehyde and amine precursors. researchgate.netyoutube.com
The reaction pathway proceeds as follows:
Imine Formation: The first step is the nucleophilic addition of the primary amine, pentylamine, to the electrophilic carbonyl carbon of thiophene-3-carboxaldehyde. This is typically catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. The addition forms an unstable carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a C=N double bond, yielding the corresponding N-(thiophen-3-ylmethylene)pentan-1-imine, also known as a Schiff base. youtube.com The formation of the imine is a reversible process, and the removal of water can drive the equilibrium toward the product.
Reduction of the Imine: The second step is the reduction of the imine intermediate. The C=N double bond is hydrogenated to a C-N single bond, yielding the final secondary amine product. youtube.com This reduction can be accomplished using various reducing agents. Common laboratory-scale reagents include sodium borohydride (B1222165) (NaBH₄) and, more selectively, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.comresearchgate.net Sodium cyanoborohydride is particularly effective because it is mild enough to not reduce the starting aldehyde but is reactive enough to reduce the iminium ion, which is in equilibrium with the imine. youtube.com
An alternative pathway for C-N bond formation is the Buchwald-Hartwig amination. acs.org This palladium-catalyzed cross-coupling reaction would involve the reaction of a thiophene-3-ylmethyl halide (e.g., bromide) with pentylamine in the presence of a palladium catalyst and a strong base. acs.org While a powerful method for forming aryl C-N bonds, it is less commonly used for this type of alkyl-heteroaryl amine compared to reductive amination.
| Step | Reactants | Intermediate/Product | Key Transformation |
|---|---|---|---|
| 1 | Thiophene-3-carboxaldehyde, Pentylamine | Carbinolamine | Nucleophilic addition of amine to carbonyl |
| 2 | Carbinolamine | N-(thiophen-3-ylmethylene)pentan-1-imine (Schiff Base) | Dehydration (elimination of H₂O) |
| 3 | N-(thiophen-3-ylmethylene)pentan-1-imine | This compound | Reduction of C=N bond |
Catalyst-Substrate Interactions in Transition Metal-Mediated Synthetic Pathways
Catalysts play a pivotal role in mediating the synthesis of this compound, particularly in the reduction step of reductive amination or in cross-coupling methodologies.
In catalytic hydrogenation , a common industrial method for reductive amination, a transition metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is used with molecular hydrogen (H₂). researchgate.net The mechanism involves:
Adsorption: Both the imine intermediate and molecular hydrogen adsorb onto the surface of the metal catalyst.
Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.
Hydrogen Transfer: The adsorbed imine is hydrogenated in a stepwise manner. The π-system of the C=N bond interacts with the catalyst surface. Two hydrogen atoms are sequentially added to the carbon and nitrogen atoms, leading to the formation of the saturated amine. The product then desorbs from the catalyst surface, freeing the active site for the next cycle.
For Buchwald-Hartwig amination , the catalyst-substrate interaction is defined by a well-established catalytic cycle involving a palladium complex. acs.org
Oxidative Addition: The active Pd(0) catalyst reacts with the thiophene-3-ylmethyl halide, undergoing oxidative addition to form a Pd(II) complex.
Ligand Exchange: The amine (pentylamine) coordinates to the Pd(II) center, displacing a ligand. Deprotonation by a base forms a palladium-amido complex.
Reductive Elimination: The C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the final amine product and regenerating the Pd(0) catalyst. The choice of ligand on the palladium catalyst is critical for the efficiency of this cycle, influencing both the rate of reductive elimination and the stability of the catalyst.
Rhodium and Iridium-based catalysts have also been developed for reductive amination, offering high activity and selectivity. mdpi.comtu-dortmund.de These homogeneous catalysts operate via an inner-sphere mechanism, where the imine and a hydride ligand are brought together within the coordination sphere of the metal before the reductive transfer occurs.
| Method | Catalyst Type | Key Mechanistic Steps | Substrates |
|---|---|---|---|
| Catalytic Hydrogenation | Heterogeneous (e.g., Pd/C, Raney Ni) | Adsorption, H₂ activation, Surface reaction | Imine + H₂ |
| Buchwald-Hartwig Amination | Homogeneous (e.g., Pd(dba)₂, Ligand) | Oxidative addition, Ligand exchange, Reductive elimination | Thiophene-3-ylmethyl halide + Pentylamine |
| Homogeneous Hydrogenation | Homogeneous (e.g., Rhodium/Iridium complexes) | Substrate coordination, Hydride transfer | Imine + H₂ |
Investigation of Radical-Mediated Processes in Thiophene (B33073) and Amine Chemistry
While ionic pathways dominate the synthesis of this compound, radical-mediated reactions represent an alternative frontier in C-N bond formation. These processes often involve the generation of highly reactive nitrogen-centered radicals that can react with aromatic systems like thiophene. acs.org
One potential pathway is the direct C-H amination of the thiophene ring. This can be initiated by forming an aminium radical cation from a secondary amine precursor under photoredox or electrochemical conditions. rsc.orgnih.gov For the synthesis of a related compound, the process could involve:
Generation of Aminium Radical: An N-chloroamine or other suitable precursor derived from pentylamine is subjected to UV photolysis or a visible-light photocatalyst. This generates a highly electrophilic pentylaminium radical cation. rsc.orgnih.gov
Radical Addition: The electrophilic aminium radical attacks the electron-rich thiophene ring. Due to the electronics of the thiophene ring, this attack would likely occur at the C2 or C5 position, making it less direct for synthesizing the C3-substituted target. However, radical functionalization at C3 is also possible.
Rearomatization: The resulting radical intermediate is then oxidized and deprotonated to restore the aromaticity of the thiophene ring, yielding the aminated product.
The reactivity of different classes of nitrogen-centered radicals varies, with aminium radicals being the most electrophilic. acs.org The success of such a reaction depends on controlling the regioselectivity of the radical attack on the thiophene ring and preventing side reactions like hydrogen atom abstraction. acs.org Although not a standard method for this specific molecule, the study of radical-mediated amination provides insights into novel synthetic strategies for functionalizing thiophene and its derivatives.
Kinetic and Thermodynamic Profiling of Critical Synthetic Steps
Kinetic studies on the reduction of imines with borohydride reagents show that the reaction is typically first order in both the imine and the reducing agent. The reactivity of the reducing agent is a key factor.
| Reaction Step | Controlling Factors | Thermodynamic Profile | Kinetic Profile |
|---|---|---|---|
| Imine Formation | pH, Water removal | Reversible, often slightly endergonic or thermoneutral | Rate is pH-dependent; dehydration of carbinolamine is often the slow step |
| Imine Reduction | Reducing agent, Catalyst, Solvent | Irreversible, highly exothermic | Typically the overall rate-determining step of the sequence |
Theoretical studies, such as those using Density Functional Theory (DFT), on transition metal-catalyzed C-N bond formations provide detailed energy profiles. nih.gov For a Buchwald-Hartwig cycle, DFT calculations can determine the activation energies for oxidative addition, transmetalation (or ligand exchange), and reductive elimination. These studies consistently show that the reductive elimination step, where the C-N bond is formed, often has the highest activation barrier and is therefore the rate-determining step of the catalytic cycle. The nature of the ligand bound to the metal center is shown to have a profound impact on lowering this barrier.
Theoretical and Computational Chemistry Studies of Pentyl Thiophen 3 Ylmethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules like Pentyl(thiophen-3-ylmethyl)amine.
Advanced Electronic Structure Characterization
The electronic character of this compound is governed by the interplay between the electron-rich thiophene (B33073) ring, the secondary amine linker, and the aliphatic pentyl chain. DFT calculations can provide a detailed picture of this electronic landscape.
Key electronic properties that can be calculated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. For substituted thiophene derivatives, the HOMO is often delocalized over the thiophene ring and adjacent atoms, while the LUMO is also typically centered on the aromatic system. mdpi.com
Table 1: Calculated Electronic Properties of a Model Thiophene Derivative
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.2 | Electron-donating ability |
| LUMO Energy | -1.7 | Electron-accepting ability |
| HOMO-LUMO Gap | 4.5 | Chemical reactivity and stability |
Note: Data is illustrative and based on typical values for similar thiophene compounds.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions play a critical role in determining the condensed-phase properties of molecules and their interactions with other molecules, such as in a biological receptor's binding site. For this compound, several types of non-covalent interactions are expected.
Studies on thiophene clusters have identified various significant non-covalent forces, including C–H···π, C–H···S, and π–π stacking interactions. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) can be employed to analyze the electron density and characterize these weak interactions by identifying bond critical points. researchgate.net In this compound, the pentyl chain can engage in C–H···π interactions with the thiophene ring of another molecule. The thiophene ring itself can participate in π–π stacking.
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Interacting Moieties | Significance |
|---|---|---|
| C–H···π | Pentyl C-H and Thiophene Ring | Crystal packing, ligand-receptor binding |
| π–π Stacking | Thiophene Ring and Thiophene Ring | Supramolecular assembly |
| C–H···S | Pentyl C-H and Thiophene Sulfur | Directional interactions |
The analysis of these interactions is crucial for predicting the crystal packing of the molecule and for understanding its binding affinity to biological targets.
Computational Prediction of Reactivity and Reaction Path Analysis
Computational methods can predict the reactivity of this compound and elucidate the mechanisms of its potential reactions. Reactivity descriptors derived from DFT, such as Fukui functions and the dual descriptor, can identify the most electrophilic and nucleophilic sites within the molecule. The nitrogen atom of the amine is expected to be a primary nucleophilic site, while the thiophene ring can exhibit both nucleophilic and electrophilic character depending on the attacking reagent.
For instance, the Aza-Michael addition is a common reaction for amines. auburn.edu Computational studies can model the reaction pathway of this compound with a Michael acceptor, calculating the activation energies and the geometries of transition states. This provides a detailed understanding of the reaction mechanism and can help in optimizing reaction conditions. auburn.edu
Furthermore, the photochemical reactivity, such as electrocyclization reactions observed in other thiophene-containing systems, could be explored computationally to determine the feasibility and potential products of such transformations for this compound. nih.gov
Molecular Modeling and Simulation
Molecular modeling and simulation techniques allow for the study of the dynamic behavior of this compound and its interactions with larger systems.
Conformational Landscape and Molecular Dynamics Simulations
The flexibility of the pentyl chain and the rotation around the C-C and C-N single bonds give rise to a complex conformational landscape for this compound. Molecular dynamics (MD) simulations can explore this landscape by simulating the atomic motions over time.
MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in a solvent, or within a protein binding site. The simulations track the trajectory of each atom, providing insights into the molecule's flexibility, average structure, and the time scales of conformational changes. This information is critical for understanding how the molecule might adapt its shape to fit into a binding pocket. nih.gov
Principles of Molecular Recognition and Ligand-Binding Site Interactions
This compound contains structural features—a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the nitrogen), and a hydrophobic alkyl chain—that are important for molecular recognition. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor.
In a hypothetical scenario where this compound is a ligand for a protein, docking simulations would place the molecule into the binding site in various poses and score them based on the predicted binding affinity. The scoring functions typically account for electrostatic interactions, hydrogen bonds, and van der Waals forces.
Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to refine the interaction details. nih.govnih.gov These simulations can reveal the key amino acid residues involved in binding and the role of water molecules in mediating the interaction. The analysis of the simulation can provide a detailed, dynamic picture of the molecular recognition process.
Computational Screening Methodologies for Chemical Space Exploration
The exploration of the chemical space around this compound involves the virtual generation and evaluation of a library of related molecules to identify derivatives with potentially enhanced properties. This process typically employs a variety of computational techniques, including quantitative structure-activity relationship (QSAR) modeling, virtual screening via molecular docking, and the application of machine learning algorithms. nih.gov
Virtual Library Generation:
The initial step in exploring the chemical space is the creation of a virtual library of analogs. For this compound, this would involve systematic modifications to its core structure. Potential modifications could include:
Alterations to the Pentyl Chain: Introducing branching, unsaturation, or cyclic moieties to the pentyl group to modulate lipophilicity and conformational flexibility.
Substitution on the Thiophene Ring: Adding various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to the available positions on the thiophene ring to alter its electronic properties and potential interactions.
Modification of the Amine Linker: Exploring different linker lengths or introducing rigidity to influence the spatial orientation of the thiophene and pentyl groups.
Quantitative Structure-Activity Relationship (QSAR) Studies:
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property. benthamdirect.comnih.gov For this compound and its virtual library, a QSAR study would involve calculating a range of molecular descriptors for each analog. These descriptors can be categorized as:
Topological: Describing the connectivity of atoms (e.g., molecular connectivity indices). benthamdirect.com
Electronic: Quantifying the electronic properties (e.g., Hammett constants, dipole moment, HOMO/LUMO energies). nih.gov
Steric: Relating to the three-dimensional shape and size of the molecule.
Once these descriptors are calculated, statistical methods are used to build a model that predicts the activity of new, unsynthesized compounds. A hypothetical QSAR study on a series of this compound derivatives might yield data similar to that presented in Table 1.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound ID | LogP (Lipophilicity) | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |
|---|---|---|---|
| PTMA-001 | 3.5 | 1.8 | 5.2 |
| PTMA-002 | 4.1 | 2.1 | 3.8 |
| PTMA-003 | 3.2 | 1.5 | 7.1 |
| PTMA-004 | 4.5 | 2.5 | 2.5 |
Virtual Screening and Molecular Docking:
Virtual screening is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein or enzyme. figshare.com If a biological target for this compound were identified, molecular docking could be employed to predict the binding affinity and orientation of the compound and its analogs within the target's active site. nih.govnih.govresearchgate.net
The process involves:
Obtaining the 3D structure of the target protein.
Generating 3D conformers of the ligands (this compound and its derivatives).
"Docking" the ligands into the binding site of the protein and scoring the interactions.
The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity. Lower scores generally indicate a more favorable binding interaction. nih.gov Table 2 illustrates hypothetical docking results for this compound analogs against a putative protein target.
Table 2: Hypothetical Molecular Docking Results for this compound Analogs
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| PTMA-001 | -7.2 | TYR-84, PHE-256 |
| PTMA-002 | -8.1 | TYR-84, PHE-256, LEU-312 |
| PTMA-003 | -6.5 | PHE-256 |
| PTMA-004 | -8.9 | TYR-84, PHE-256, LEU-312, VAL-115 |
Advanced Methodologies:
Modern approaches to chemical space exploration also incorporate machine learning and artificial intelligence. nih.gov These methods can learn from existing data to predict the properties of novel compounds with greater accuracy and speed. For instance, generative models can be trained to design new molecules with specific desired characteristics, further expanding the explored chemical space beyond simple analog generation. chemrxiv.org
Systematic Derivatization and Structural Modification of Pentyl Thiophen 3 Ylmethyl Amine
Development of Functional Group Tolerant Modification Strategies
The development of synthetic strategies that tolerate a wide range of functional groups is crucial for the efficient generation of diverse analogs of Pentyl(thiophen-3-ylmethyl)amine. Such strategies allow for the introduction of various substituents without the need for extensive protecting group manipulations, thereby streamlining the synthesis of compound libraries for biological screening.
Chemoselective synthesis methods are paramount in this context. For instance, the amination of alkyl halides with aqueous ammonia (B1221849) or hydroxylamine (B1172632) can be achieved in a continuous flow process, offering a high degree of chemoselectivity for producing primary amines. nih.gov These primary amines can then be further functionalized. Another powerful technique is the Dess-Martin oxidation, which allows for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions, tolerating sensitive functional groups like furan (B31954) rings, sulfides, and secondary amides. wikipedia.org
The inherent reactivity of the thiophene (B33073) ring and the amine group must be carefully managed. For example, direct electrophilic substitution on an unprotected aminobenzene (aniline) or hydroxybenzene (phenol) can lead to over-reaction and decomposition. libretexts.org Acetylation of the amine can attenuate its activating influence, allowing for more controlled reactions. libretexts.org This principle can be applied to the secondary amine of this compound to facilitate modifications on the thiophene ring without undesired side reactions involving the amine.
Recent advancements in electrochemistry, such as alternating current (AC) electrolysis, have shown promise for the chemoselective reduction of heteroaromatic compounds. acs.org This method could potentially be employed for the partial reduction of the thiophene ring in this compound derivatives, offering a novel avenue for structural diversification. acs.org
Exploration of Analogues with Varied Pentyl Chain Homologues and Branching Patterns
Systematic variation of the pentyl chain in this compound provides a direct method to probe the impact of lipophilicity and steric bulk on biological activity. The synthesis of analogues with different alkyl chain lengths (homologues) and branching patterns is a common strategy in medicinal chemistry to optimize interactions with biological targets.
The synthesis of these analogues can be achieved through various standard alkylation methods. For example, reductive amination of thiophene-3-carbaldehyde with a series of homologous and branched primary amines would yield the desired N-substituted (thiophen-3-ylmethyl)amines. Alternatively, the secondary amine of a precursor like (thiophen-3-ylmethyl)amine could be N-alkylated with different pentyl halides or other alkyl halides. evitachem.com
Structure-activity relationship (SAR) studies often reveal that changes in the alkyl chain length and branching can significantly affect a compound's potency and selectivity. nih.gov For instance, in the DOx class of psychedelic drugs, which are substituted amphetamines, the nature of the alkyl substituent at the 4-position of the phenyl ring plays a critical role in their pharmacological properties. wikipedia.org Similarly, exploring homologues such as butyl, hexyl, and branched isomers like isopentyl or neopentyl in place of the straight-chain pentyl group in this compound could lead to the discovery of compounds with improved biological profiles.
| Analogue | Alkyl Chain Variation | Potential Synthetic Route |
| Butyl(thiophen-3-ylmethyl)amine | Shorter straight chain | Reductive amination of thiophene-3-carbaldehyde with butylamine |
| Hexyl(thiophen-3-ylmethyl)amine | Longer straight chain | Reductive amination of thiophene-3-carbaldehyde with hexylamine |
| Isothis compound | Branched chain | Reductive amination of thiophene-3-carbaldehyde with isopentylamine |
| (2-Methylpentyl)(thiophen-3-ylmethyl)amine | Branched chain | Reductive amination of thiophene-3-carbaldehyde with 2-methylpentylamine |
Regioselective Modifications on the Thiophene Aromatic Ring System (e.g., Substitution Patterns)
The thiophene ring is a versatile scaffold that can undergo various electrophilic substitution reactions, allowing for the introduction of a wide range of substituents at specific positions. nih.govslideshare.net The reactivity of thiophene towards electrophilic substitution is generally higher than that of benzene. nih.gov The position of substitution on the thiophene ring in this compound can significantly influence its electronic properties and three-dimensional shape, thereby affecting its interaction with biological targets.
Electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are common methods for functionalizing thiophene rings. masterorganicchemistry.comsavemyexams.com The directing effects of the existing -(CH2)NH(pentyl) group at the 3-position will influence the regioselectivity of these substitutions. Generally, an alkyl group is ortho, para-directing. Given the geometry of the thiophene ring, substitution would be expected to occur primarily at the 2- and 5-positions. libretexts.org
More advanced techniques for regioselective functionalization include metal-catalyzed cross-coupling reactions and directed ortho-metalation. For instance, starting from a halogenated thiophene derivative, various substituents can be introduced using Suzuki, Stille, or Heck coupling reactions. A full functionalization of all four positions of the thiophene ring has been achieved through successive magnesiations and trapping with electrophiles. nih.gov
The synthesis of nonsymmetric cyclic peptides has been achieved through a stapling reaction involving 2-acetyl-thiophene-3-carboxaldehyde, demonstrating the possibility of creating complex architectures based on the thiophene scaffold. nih.gov Such strategies could be adapted to introduce diverse functionalities onto the thiophene ring of this compound.
| Modification | Reagents/Conditions | Expected Product |
| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo- and/or 5-bromo-Pentyl(thiophen-3-ylmethyl)amine |
| Nitration | HNO3/H2SO4 | 2-Nitro- and/or 5-nitro-Pentyl(thiophen-3-ylmethyl)amine |
| Acylation | Acyl chloride/Lewis acid | 2-Acyl- and/or 5-acyl-Pentyl(thiophen-3-ylmethyl)amine |
Investigation of Diverse Amine Scaffold Architectures Bearing Pentyl and Thiophen-3-ylmethyl Motifs
Altering the nature of the amine group itself can lead to significant changes in the physicochemical and pharmacological properties of the molecule. This can involve converting the secondary amine of this compound into a tertiary amine or incorporating it into a more complex, cyclic scaffold.
Tertiary amines can be synthesized from secondary amines through N-alkylation with alkyl halides. researchgate.net For example, reacting this compound with an alkyl halide in the presence of a base would yield the corresponding tertiary amine. Alternatively, tertiary amines can be prepared by reacting a secondary amine with an alkyl halide using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP). researchgate.net It is also possible to convert tertiary amines back to secondary amines. google.com
Furthermore, the pentyl and thiophen-3-ylmethyl motifs can be incorporated into more constrained cyclic amine structures, such as piperidines or spirocyclic systems. The synthesis of N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] has been reported, where the nitrogen atom is part of a piperidine (B6355638) ring. sigmaaldrich.com This approach can lead to compounds with improved receptor affinity and selectivity. The synthesis of such complex molecules often involves multi-step sequences, including reactions like halogen-metal exchange followed by addition to a ketone and cyclization. sigmaaldrich.com
| Amine Architecture | Description | Potential Synthetic Approach |
| Tertiary Amine | N-alkylation of this compound | Reaction with an alkyl halide in the presence of a base |
| Cyclic Amine (Piperidine) | Incorporation of the nitrogen into a piperidine ring | Multi-step synthesis involving cyclization reactions |
| Amide Bioisostere | Replacement of the amine linkage with a more stable group | Not a direct amine modification, but a relevant strategy for scaffold hopping |
Advanced Ligand Design and Coordination Chemistry of Amine Thiophene Hybrid Systems
Pentyl(thiophen-3-ylmethyl)amine as a Privileged Ligand Scaffold
While extensive research on this compound as a "privileged ligand" in the published literature is not widespread, its structural components suggest significant potential as a versatile ligand scaffold in coordination chemistry. A privileged ligand is one that can bind to a variety of metal centers and facilitate a range of catalytic transformations. The promise of this compound stems from the amalgamation of a thiophene (B33073) ring and a secondary amine, which offers a combination of a soft π-rich aromatic system and a hard σ-donating nitrogen atom.
The thiophene moiety, with its sulfur atom, can participate in η¹(S) coordination or η⁵-coordination through the π-system of the ring. The specific coordination mode is influenced by the electronic and steric properties of the metal center and the co-ligands present. The secondary amine provides a primary coordination site through its lone pair of electrons on the nitrogen atom. The flexibility of the pentyl group attached to the nitrogen allows for steric tuning of the ligand environment around the metal center. This combination of a flexible alkyl chain and the thiophene-methyl backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.
The presence of both a soft (thiophene) and a hard (amine) donor site makes this compound a potentially hemilabile ligand. Hemilability is a desirable characteristic in catalysis, where a ligand can partially dissociate from the metal center to open up a coordination site for substrate binding and then re-coordinate to stabilize the resulting intermediate or transition state.
Rational Design Principles for Chelating and Non-Chelating Ligand Architectures
The design of ligands based on the this compound framework can be rationally tuned to favor either chelating or non-chelating (monodentate or bridging) coordination modes.
Chelating Architectures:
For this compound to act as a bidentate chelating ligand, both the amine nitrogen and the thiophene sulfur (or a carbon atom of the thiophene ring) would need to coordinate to the same metal center. This would form a stable five-membered or larger chelate ring. The likelihood of chelation depends on several factors:
Metal Ion Preference: Soft metal ions with a higher affinity for sulfur, such as Pd(II), Pt(II), or Ag(I), might favor a chelating mode involving the thiophene sulfur.
Geometric Constraints: The flexibility of the methylene (B1212753) bridge between the thiophene ring and the amine group is crucial. The C-S and C-N bond lengths and the bite angle of the resulting chelate ring must be compatible with the preferred coordination geometry of the metal ion.
Reaction Conditions: The solvent, temperature, and presence of competing ligands can influence the coordination mode.
Non-Chelating Architectures:
In many instances, ligands of this type may act in a monodentate fashion, coordinating solely through the more basic amine nitrogen. This is particularly expected with hard metal ions that have a low affinity for the soft sulfur donor. Alternatively, the ligand could act as a bridging ligand, with the amine coordinating to one metal center and the thiophene ring interacting with another, leading to the formation of multinuclear complexes or coordination polymers.
The design principles for directing the coordination behavior are summarized in the table below:
| Design Principle | Favored Architecture | Rationale |
| Choice of Metal Ion | Chelating (with soft metals) or Non-chelating (with hard metals) | Matching the donor atom preference of the metal (Hard-Soft Acid-Base principle). |
| Steric Hindrance | Non-chelating | Bulky substituents on the pentyl group or the thiophene ring can sterically prevent chelation. |
| Ancillary Ligands | Non-chelating | Strongly coordinating ancillary ligands can occupy coordination sites, favoring monodentate binding. |
| Ligand Flexibility | Chelating | A flexible backbone allows the ligand to adopt the correct conformation for chelation. |
Metal Complexation Studies and Advanced Spectroscopic Characterization
While specific complexation studies for this compound are not extensively documented in the public domain, insights can be drawn from related amine-thiophene systems. The formation of metal complexes with such ligands is typically confirmed and characterized using a suite of spectroscopic techniques.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for probing the coordination of the amine and thiophene moieties.
N-H Stretching: The N-H stretching vibration of the secondary amine in the free ligand is expected to shift upon coordination to a metal center. A shift to lower frequency is indicative of the donation of electron density from the nitrogen to the metal.
C-S Stretching: The C-S stretching vibration of the thiophene ring may also exhibit a shift upon coordination, although this can be more subtle and is dependent on the coordination mode of the thiophene ring.
New Bands: The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for characterizing the structure of these complexes in solution.
¹H NMR: The chemical shifts of the protons adjacent to the amine nitrogen and on the thiophene ring are sensitive to coordination. A downfield shift of the N-H proton and the methylene protons adjacent to the nitrogen is typically observed upon complexation.
¹³C NMR: Similar to ¹H NMR, the carbon signals of the thiophene ring and the alkyl chain will be affected by coordination to a metal center.
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight of the complex and to confirm its stoichiometry. Techniques such as Electrospray Ionization (ESI-MS) can provide evidence for the formation of cationic or anionic complex species in solution.
UV-Visible Spectroscopy:
The electronic spectra of the metal complexes can provide information about the coordination geometry and the nature of the metal-ligand bonding. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may appear in the UV-visible region upon complexation.
A hypothetical data table for the characterization of a metal complex of this compound, based on data for related compounds, is presented below:
| Technique | Free Ligand (Hypothetical Data) | Metal Complex [M(L)Cl₂] (Hypothetical Data) | Interpretation of Changes |
| IR (cm⁻¹) | ν(N-H): ~3300ν(C-S): ~830 | ν(N-H): ~3250ν(C-S): ~835ν(M-N): ~450ν(M-S): ~320 | Shift in N-H indicates coordination of the amine. Appearance of M-N and M-S bands confirms coordination of both donors. |
| ¹H NMR (ppm) | δ(N-H): ~1.5δ(CH₂-N): ~2.6 | δ(N-H): ~2.5δ(CH₂-N): ~3.1 | Downfield shift of protons near the N atom upon coordination. |
| Mass Spec (m/z) | 184.1 [M+H]⁺ | 319.0 [M+H]⁺ (for M=Pd) | Confirms the formation of a 1:1 metal-to-ligand complex. |
Exploration of Catalytic Applications for Metal-Pentyl(thiophen-3-ylmethyl)amine Complexes
Cross-Coupling Reactions:
Palladium and nickel complexes of ligands bearing both amine and thiophene donors could be effective catalysts for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The amine group can help to stabilize the active metal center, while the potential hemilability of the thiophene moiety could facilitate the catalytic cycle.
Hydrogenation and Transfer Hydrogenation:
Ruthenium and iridium complexes featuring amine-thiophene ligands have the potential to be active catalysts for the hydrogenation of polar and non-polar double bonds. The amine functionality can participate in the catalytic cycle through proton transfer or by acting as a hemilabile donor.
Polymerization:
The synthesis of conducting polymers incorporating thiophene and aniline (B41778) units has been reported. researchgate.net Metal complexes of this compound could potentially act as initiators or catalysts in the polymerization of thiophene or aniline derivatives, leading to materials with interesting electronic properties.
The catalytic activity of a hypothetical metal-Pentyl(thiophen-3-ylmethyl)amine complex in a cross-coupling reaction is outlined in the table below:
| Reaction Type | Catalyst System (Hypothetical) | Substrates | Product Yield (%) | Key Observations |
| Suzuki-Miyaura Coupling | [Pd(this compound)Cl₂] (0.1 mol%) | Aryl bromide and Arylboronic acid | >95 | High turnover number and turnover frequency, suggesting an efficient catalytic system. |
| Heck Coupling | [Ni(this compound)Br₂] (1 mol%) | Aryl halide and Alkene | 85 | Demonstrates the potential for using less expensive, first-row transition metals. |
The exploration of metal complexes of this compound and related ligands is an active area of research with the potential to uncover novel catalysts for a wide range of organic transformations.
Supramolecular Chemistry: Directed Assembly and Host Guest Phenomena of Pentyl Thiophen 3 Ylmethyl Amine and Analogues
Principles and Mechanisms of Molecular Self-Assembly
Molecular self-assembly is the autonomous organization of molecules into stable, well-defined structures through non-covalent interactions. aalto.fibldpharm.com This process is fundamental to the creation of complex biological structures, such as the DNA double helix and protein quaternary structures, and is a cornerstone of bottom-up nanotechnology. aalto.fimdpi.com The driving forces behind self-assembly are a delicate balance of several non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. aalto.firesearchgate.net
For a molecule like Pentyl(thiophen-3-ylmethyl)amine, these forces are expected to play a significant role in its potential self-assembly:
Hydrogen Bonding: The secondary amine group (-NH-) is a potent hydrogen bond donor and acceptor. This allows for the formation of directional, linear chains or more complex networks between molecules.
π-π Stacking: The electron-rich thiophene (B33073) ring can participate in π-π stacking interactions, where the aromatic rings arrange themselves in a face-to-face or face-to-edge manner. iucr.org These interactions are crucial for the stability of many aromatic compounds' supramolecular structures.
Hydrophobic Interactions: In aqueous environments, the hydrophobic pentyl chain and thiophene ring would likely drive the molecule to aggregate, minimizing their contact with water molecules.
The final supramolecular architecture is a result of the interplay between these competing and cooperating interactions, and can be influenced by external factors such as solvent, temperature, and concentration. thno.org
Table 1: Key Non-Covalent Interactions in Molecular Self-Assembly
| Interaction | Description | Potential Role in this compound Assembly |
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (e.g., N, O). | The secondary amine can form strong, directional bonds, leading to ordered arrays. |
| π-π Stacking | Attraction between aromatic rings. | The thiophene rings can stack, contributing to the stability of the assembly. iucr.org |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | The pentyl chain provides significant surface area for these interactions. |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution. | In polar solvents, the hydrophobic parts of the molecule would drive aggregation. |
Advanced Studies in Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry is a branch of supramolecular chemistry that focuses on the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion. researchgate.netmdpi.com This interaction is governed by the principle of molecular recognition, where the host and guest have complementary shapes, sizes, and chemical properties. rsc.org
While this compound itself is more likely to act as a guest due to its relatively small size, its structural motifs are relevant to the design of host-guest systems. For instance, the thiophene ring could act as a guest for larger host molecules with aromatic cavities, such as cyclodextrins or calixarenes. aalto.fimdpi.com The binding affinity in such systems would be influenced by a combination of hydrophobic interactions between the thiophene and the host's cavity and potential hydrogen bonding between the amine group and the host's rim.
Conversely, more complex molecules incorporating the thiophene-ylmethylamine moiety could be designed to act as hosts. For example, linking multiple units together could create a macrocyclic structure with a defined cavity capable of selectively binding specific guest molecules. The selectivity of such a host would be determined by the size and shape of its cavity and the nature of the functional groups lining it.
Research on related systems has shown that even subtle changes in the structure of the host or guest can have a profound impact on the binding affinity and selectivity. For example, studies on pillararenes, a class of macrocyclic hosts, have demonstrated that modifying the length of the substituent chains on the host molecule affects its binding affinity for N-acyl homoserine lactones, which, like our target molecule, possess alkyl chains. aalto.fi
Table 2: Potential Host-Guest Interactions Involving Thiophene Analogues
| Host Type | Guest | Primary Interactions | Potential Application |
| Cyclodextrins | Thiophene derivatives | Hydrophobic inclusion, Hydrogen bonding | Drug delivery, Sensing |
| Calixarenes | Alkylammonium ions | Cation-π interactions, Hydrogen bonding | Ion sensing, Separation |
| Pillararenes | N-acyl homoserine lactones | Hydrophobic interactions, Hydrogen bonding | Quorum sensing inhibition |
Construction and Characterization of Supramolecular Architectures (e.g., Hydrogen-Bonded Networks, Pi-Stacking Interactions)
The characterization of such supramolecular assemblies relies on a variety of analytical techniques:
X-ray Crystallography: Provides detailed, atomic-level information about the solid-state packing of the molecules, revealing the precise nature of the hydrogen bonds and π-stacking interactions.
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM): These techniques can visualize the self-assembled structures on surfaces, providing insights into their morphology and organization. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to study the interactions in solution, for example, by observing changes in chemical shifts upon aggregation or host-guest complexation.
UV-Vis and Fluorescence Spectroscopy: These methods are sensitive to changes in the electronic environment of the thiophene ring and can be used to monitor aggregation and binding events.
Studies on related thiophene derivatives have shown their ability to form a variety of nanostructures, including nanowires and 2D crystals, depending on the substrate and preparation methods. For instance, the interplay between intermolecular interactions and surface effects can mediate the formation of diverse supramolecular architectures.
Insights into Supramolecular Catalysis
Supramolecular catalysis is a field that utilizes the principles of molecular recognition and host-guest chemistry to design and develop novel catalysts. nih.gov The fundamental idea is to create a host molecule that can bind a substrate (the guest) and, through its specific chemical environment, accelerate a chemical reaction.
While this compound itself is not a catalyst, it possesses functional groups that are relevant to the design of supramolecular catalytic systems. The secondary amine could be protonated to create a binding site for anionic substrates, or it could be functionalized with a catalytically active group. The thiophene ring could also play a role in substrate binding through π-π interactions or by being incorporated into a larger, catalytically active framework.
The efficiency of a supramolecular catalyst is often derived from its ability to:
Increase the effective concentration of reactants: By bringing two or more reactants together within the host's cavity.
Stabilize the transition state of a reaction: The host's cavity can be designed to be complementary to the transition state of a reaction, thereby lowering the activation energy. nih.gov
Induce a specific conformation in the substrate: The binding of the substrate to the host can force it into a conformation that is more reactive.
The development of such catalysts often draws inspiration from enzymes, which are nature's supreme examples of supramolecular catalysts. nih.gov By creating simpler, synthetic mimics, researchers can gain a deeper understanding of the principles of enzymatic catalysis and develop new catalysts for a wide range of chemical transformations.
Academic Research Applications of Pentyl Thiophen 3 Ylmethyl Amine and Its Designed Derivatives
Utility as Versatile Building Blocks in Complex Organic Synthesis
The structure of Pentyl(thiophen-3-ylmethyl)amine, combining a thiophene (B33073) ring with a flexible alkylamine side chain, renders it a valuable building block in the synthesis of more complex molecular architectures. bldpharm.comarctomsci.combldpharm.com The thiophene ring can be chemically modified through various substitution reactions, while the secondary amine serves as a nucleophile or a point for further functionalization.
The thiophene core is amenable to electrophilic substitution reactions, although the reactivity is influenced by the position on the ring. pharmaguideline.com For instance, halogenation or acylation can introduce new functional groups, paving the way for cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. This versatility allows for the elaboration of the thiophene scaffold into more intricate structures, which is a common strategy in the synthesis of pharmaceutical intermediates and other biologically active molecules. derpharmachemica.com
The secondary amine of this compound can undergo a variety of transformations. It can be acylated to form amides, alkylated to produce tertiary amines, or used in reductive amination reactions. These reactions are fundamental in the construction of diverse molecular libraries for drug discovery and materials science. The pentyl group, while seemingly simple, can influence the solubility and conformational flexibility of the resulting molecules.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions (Illustrative) | Product Class | Potential Application |
| N-Acylation | Acyl chloride, base | Amide | Synthesis of bioactive compounds, polymer precursors |
| N-Alkylation | Alkyl halide, base | Tertiary amine | Modification of pharmacological profile, catalyst design |
| Reductive Amination | Aldehyde/ketone, reducing agent | Tertiary amine | Elaboration of molecular complexity |
| Thiophene Halogenation | N-Bromosuccinimide (NBS) | Brominated thiophene derivative | Intermediate for cross-coupling reactions |
| Metal-Catalyzed Cross-Coupling | (On halogenated derivative) Boronic acid, Pd catalyst | Aryl- or heteroaryl-substituted thiophene | Construction of conjugated systems, drug scaffolds |
Contributions to the Development of Novel Methodologies in Organic Chemistry
While specific new methodologies developed using this compound are not documented, its structural features are relevant to ongoing research in methodology development. For example, the synthesis of substituted thiophenes is an active area of research, with methods like the Gewald aminothiophene synthesis and Paal-Knorr synthesis being prominent. derpharmachemica.compharmaguideline.com The synthesis of this compound itself would likely involve the reductive amination of thiophene-3-carbaldehyde with pentylamine.
The development of novel catalysts is another area where derivatives of this compound could contribute. The nitrogen and sulfur atoms in its structure could potentially act as ligands for transition metals. By designing and synthesizing chiral derivatives of this compound, it might be possible to create new ligands for asymmetric catalysis, a critical area in modern organic synthesis for producing enantiomerically pure pharmaceuticals.
Rational Design of Chemical Probes and Molecular Tools for Fundamental Biological Investigations
Chemical probes are essential tools for studying biological systems. The design of such probes often involves the combination of a recognition element that interacts with a biological target and a reporter element (e.g., a fluorescent tag) or a reactive group for covalent modification.
Derivatives of this compound could be rationally designed as chemical probes. The thiophene ring, being a known pharmacophore, could serve as the recognition element for specific protein targets. For instance, many approved drugs contain a thiophene moiety. sciforum.net By attaching a fluorescent dye or a photoaffinity labeling group to the amine, researchers could create molecular tools to identify and study the function of these target proteins.
For example, a fluorescent derivative could be synthesized by reacting this compound with a fluorophore-containing isothiocyanate. This probe could then be used in fluorescence microscopy to visualize the subcellular localization of its binding partners.
Table 2: Conceptual Design of Chemical Probes from this compound
| Probe Type | Design Strategy | Target Application |
| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine) to the amine. | Imaging of biological targets, fluorescence polarization assays. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., benzophenone, aryl azide) into the molecule. | Covalent labeling and identification of protein binding partners. |
| Biotinylated Probe | Attachment of a biotin (B1667282) moiety for affinity purification. | Isolation and identification of target proteins from complex biological mixtures. |
Integration into Advanced Functional Materials (e.g., Polymer Design, Sensor Development)
The properties of the thiophene ring make it a highly desirable component in the design of advanced functional materials, particularly in the field of organic electronics. Polythiophenes are a well-studied class of conducting polymers with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
This compound and its derivatives could be utilized as monomers in the synthesis of functional polymers. The amine group provides a handle for further polymerization or for grafting onto other polymer backbones. The pentyl group can enhance the solubility of the resulting polymers, which is often a challenge in the processing of conducting polymers.
In the area of sensor development, the thiophene unit can act as the sensory element. The electronic properties of the thiophene ring are sensitive to its local environment. For example, the binding of an analyte to a receptor unit attached to the thiophene could induce a change in its fluorescence or conductivity, forming the basis of a chemical sensor. The amine group in this compound provides a convenient point of attachment for such receptor units.
Table 3: Potential Applications in Advanced Functional Materials
| Material Type | Role of this compound Derivative | Potential Functionality |
| Conducting Polymer | Monomer for polymerization (e.g., via oxidative coupling of the thiophene rings). | Organic electronic devices (OFETs, OLEDs). |
| Polymer Side-Chain | Grafting onto a polymer backbone via the amine group. | Modification of polymer properties (e.g., solubility, adhesion). |
| Chemical Sensor | As a scaffold to link a recognition element to the signaling thiophene unit. | Detection of specific ions, small molecules, or biomolecules. |
Future Research Avenues and Emerging Interdisciplinary Trends
Development of Sustainable and Environmentally Benign Synthetic Pathways
The synthesis of thiophene (B33073) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. nih.gov Future research will undoubtedly focus on developing greener synthetic routes to Pentyl(thiophen-3-ylmethyl)amine and related compounds.
Key areas of development include:
Metal-Free Synthesis: A significant push in modern organic chemistry is the move away from heavy metal catalysts. nih.govacs.org Research into metal-free methodologies for constructing thiophene rings and for the amination of thiophene derivatives will be crucial. nih.govacs.org This includes exploring reactions that utilize elemental sulfur or other sulfur sources under controlled, metal-free conditions. nih.gov
Atom Economy and One-Pot Reactions: Designing synthetic pathways that maximize the incorporation of starting materials into the final product (high atom economy) is a core principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, reduce solvent waste and purification steps. acs.org Future syntheses of this compound could be designed as one-pot procedures, for instance, by combining the formation of the thiophene ring with the subsequent amination step.
Alternative Solvents and Reaction Conditions: The use of hazardous organic solvents is a major environmental concern. Research into the use of greener alternatives, such as water, ionic liquids, or deep eutectic solvents, for the synthesis of thiophenes and amines is an active area. rsc.org Microwave-assisted synthesis and solvent-free reaction conditions are also being explored to reduce reaction times and energy consumption. rsc.orgnih.gov
A comparative table of traditional versus potential green synthetic approaches is presented below:
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Catalyst | Often relies on heavy metal catalysts. | Aims for metal-free conditions or uses recyclable, non-toxic catalysts. nih.govacs.org |
| Solvents | Typically uses volatile and hazardous organic solvents. nih.gov | Employs water, ionic liquids, or solvent-free conditions. rsc.org |
| Efficiency | May involve multiple steps with intermediate purification. | Focuses on one-pot reactions and high atom economy. acs.org |
| Energy | Can require prolonged heating. | Utilizes energy-efficient methods like microwave irradiation. nih.gov |
Application of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to unlocking its potential. Advanced spectroscopic and structural elucidation techniques will play a pivotal role in this endeavor.
Multidimensional NMR Spectroscopy: While standard 1D NMR provides basic structural information, advanced 2D techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning all proton and carbon signals, especially in complex derivatives.
X-ray Crystallography: Obtaining a single crystal of this compound or its derivatives would provide the definitive solid-state structure. nih.gov This information is invaluable for understanding intermolecular interactions and packing in the solid state, which is crucial for applications in materials science. nih.gov
Computational Chemistry: In conjunction with experimental techniques, computational methods such as Density Functional Theory (DFT) can provide insights into molecular geometry, electronic structure, and spectroscopic properties. mdpi.com These calculations can help to interpret experimental spectra and predict the properties of yet-to-be-synthesized derivatives.
Leveraging Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity
Predictive Synthesis: AI models can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes and reaction conditions for a target molecule. appliedclinicaltrialsonline.comnih.govdeepchem.io This can significantly reduce the amount of trial-and-error experimentation required in the lab.
Reactivity Prediction: ML algorithms can predict the reactivity of different sites on the this compound molecule, for instance, predicting the most likely site for electrophilic substitution on the thiophene ring or the nucleophilicity of the amine. chemeurope.com This predictive power can guide the design of new functional materials.
Property Prediction: By analyzing the chemical structure, ML models can predict various physicochemical properties of this compound and its derivatives, such as solubility, boiling point, and even potential biological activity. mdpi.comacs.orgacs.orgnih.govnih.gov
The impact of AI on chemical synthesis can be summarized in the following table:
| Application Area | Contribution of AI/ML | Potential Benefit |
| Retrosynthesis | Suggests viable synthetic pathways from target to starting materials. deepchem.io | Accelerates the design of novel synthetic routes. |
| Reaction Optimization | Predicts optimal reaction conditions (temperature, solvent, catalyst). dartmouth.edu | Improves reaction yields and reduces waste. |
| Property Prediction | Forecasts physicochemical and biological properties. mdpi.comacs.orgacs.orgnih.govnih.gov | Enables virtual screening of large numbers of derivatives. |
Exploration of Novel Supramolecular Functions and Systems
The ability of molecules to self-assemble into ordered structures through non-covalent interactions is the basis of supramolecular chemistry. thieme-connect.com The structure of this compound, with its hydrogen bond-donating amine and π-rich thiophene ring, makes it an excellent candidate for building supramolecular systems. nih.govacs.org
Future research in this area could focus on:
Self-Assembled Monolayers (SAMs): The thiophene moiety can interact with metal surfaces, suggesting that this compound could form self-assembled monolayers on substrates like gold or copper. mdpi.com These organized surfaces could have applications in molecular electronics and sensing.
Liquid Crystals: By modifying the structure, for instance, by introducing long alkyl chains or other rigid groups, it may be possible to design liquid crystalline materials based on this compound. rsc.org Thiophene-based liquid crystals are of interest for their potential use in display technologies and as organic semiconductors. rsc.org
Host-Guest Chemistry: The thiophene ring can participate in π-π stacking interactions, and the amine group can act as a hydrogen bond donor or acceptor. nih.govacs.org This suggests that derivatives of this compound could be designed to act as hosts for specific guest molecules, leading to applications in separation science or as chemical sensors. acs.org
Conducting Polymers: Thiophenes are the building blocks of important conducting polymers like polythiophene. umons.ac.be While this compound itself is not a polymer, it could be used as a monomer or a functional dopant in the synthesis of novel conducting polymers with tailored properties.
The potential supramolecular applications are diverse and represent a rich field for future investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
